REACTION_CXSMILES
|
N#N.[NH2:3][CH2:4][C:5]([OH:7])=O.[Cl:8][C:9]1[CH:21]=[CH:20][C:12]2[N:13](C)[C:14](=O)[O:15][C:16](=O)[C:11]=2[CH:10]=1.C([O-])(O)=O.[Na+].[OH-].[Na+]>CCOC(C)=O.CC(O)=O>[Cl:8][C:9]1[CH:21]=[CH:20][C:12]2[N:13]([CH3:14])[C:5](=[O:7])[CH2:4][NH:3][C:16](=[O:15])[C:11]=2[CH:10]=1 |f:3.4,5.6|
|
Name
|
|
Quantity
|
107 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(N(C(OC2=O)=O)C)C=C1
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
the resultant slurry was stirred for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction flask
|
Type
|
TEMPERATURE
|
Details
|
with heating (50-60° C.)
|
Type
|
CUSTOM
|
Details
|
The mixture gave a solid along with organic and aqueous layers
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
CUSTOM
|
Details
|
to give product
|
Type
|
ADDITION
|
Details
|
containing some impurity
|
Type
|
CUSTOM
|
Details
|
The solid was partitioned between 400 mL dichloromethane (DCM) and 200 mL NaHCO3
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove an insoluble impurity
|
Type
|
CUSTOM
|
Details
|
The DCM layer was separated
|
Type
|
WASH
|
Details
|
washed with 3% NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The DCM layer was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(N(C(CNC2=O)=O)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 g | |
YIELD: CALCULATEDPERCENTYIELD | 44% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |